![molecular formula C18H18N2O4 B2602489 (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide CAS No. 188543-99-9](/img/structure/B2602489.png)
(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide
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Overview
Description
“(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide” is a chemical compound with the molecular formula C18H18N2O4 . It is offered by several suppliers for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an acrylamide group attached to a benzamide group, with a 3,4-dimethoxyphenyl group also attached to the acrylamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “(2E)-3-(3,4-Dimethoxyphenyl)acrylic acid”, are as follows :Scientific Research Applications
Synthesis and Structural Analysis
- The Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides, including (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide, leads to the synthesis of 3-arylmethylidene-4,5-dihydro-3H-pyrroles. The structure of the 3,4-dimethoxyphenyl derivative was confirmed by X-ray crystallographic analysis (Browne, Skelton, & White, 1981).
Pharmacological Applications
- A study on the synthesis of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, which includes derivatives of this compound, found certain derivatives exhibiting significant antiulcer activities (Hosokami et al., 1992).
Crystal Structure and Molecular Analysis
- The crystal and molecular structure of this compound analogs have been analyzed, providing insights into their potential pharmacological properties (Collin, Evrard, & Durant, 1986).
Chemical Synthesis and Reactions
- Research on the geometry-driven intramolecular oxidative cyclization of enamides includes the synthesis of this compound derivatives, contributing to the field of organic chemistry (Laha et al., 2017).
Synthesis of Novel Compounds
- The synthesis of novel N-substituted 2-nitro-4,5-dimethoxy-benzamides, including analogs of this compound, has been explored for potential applications in medicinal chemistry (Misra & Saxena, 1976).
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, “(3,4-Dimethoxyphenyl)acetic acid”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(21)20-14-6-4-3-5-13(14)18(19)22/h3-11H,1-2H3,(H2,19,22)(H,20,21)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMHFSWEICUVPJ-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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